Trisulfo-Cy3-acid (disodium)
CAS No.:
Cat. No.: VC16618723
Molecular Formula: C32H38N2Na2O11S3
Molecular Weight: 768.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H38N2Na2O11S3 |
|---|---|
| Molecular Weight | 768.8 g/mol |
| IUPAC Name | disodium;(2E)-1-(5-carboxypentyl)-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
| Standard InChI | InChI=1S/C32H40N2O11S3.2Na/c1-31(2)24-20-22(47(40,41)42)13-15-26(24)33(17-7-5-6-12-30(35)36)28(31)10-8-11-29-32(3,4)25-21-23(48(43,44)45)14-16-27(25)34(29)18-9-19-46(37,38)39;;/h8,10-11,13-16,20-21H,5-7,9,12,17-19H2,1-4H3,(H3-,35,36,37,38,39,40,41,42,43,44,45);;/q;2*+1/p-2 |
| Standard InChI Key | LBKXGVTXCKNWJK-UHFFFAOYSA-L |
| Isomeric SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Trisulfo-Cy3-acid (disodium) belongs to the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocycles. The addition of three sulfonate groups () to the cyanine backbone distinguishes it from conventional Cy3 derivatives . These sulfonate groups are strategically positioned to minimize aggregation in aqueous solutions while maintaining fluorescence efficiency.
Table 1: Key Molecular Properties of Trisulfo-Cy3-Acid (Disodium)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 768.8 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | >100 mg/mL in water |
| Absorbance/Emission | ~548 nm / ~562 nm (pH-dependent) |
The disodium salt form ensures charge neutrality, further enhancing compatibility with physiological buffers .
Spectral Properties
Synthesis and Purification
Synthetic Pathway
The synthesis involves a multi-step process:
-
Core Cyanine Formation: Condensation of indolenine derivatives with glutaconaldehyde dianil intermediates yields the basic cyanine structure .
-
Sulfonation: Electrophilic sulfonation using chlorosulfonic acid introduces sulfonate groups at predefined positions on the aromatic rings .
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Salt Formation: Reaction with sodium hydroxide converts sulfonic acid groups to disodium salts, enhancing water solubility.
Critical Step: Sulfonation must be carefully controlled to avoid over-sulfonation, which quenches fluorescence. High-performance liquid chromatography (HPLC) with UV-Vis detection is employed to isolate the trisulfo isomer from byproducts.
Quality Control
Batch purity (>95%) is verified via reverse-phase HPLC and mass spectrometry . Residual solvents (e.g., dimethylformamide) are monitored to ensure compliance with biomedical standards.
Physicochemical and Fluorescence Properties
Aqueous Stability
The three sulfonate groups impart exceptional hydrophilicity, enabling stable solutions at concentrations exceeding 100 mg/mL . This contrasts with non-sulfonated Cy3 dyes, which often require organic co-solvents like dimethyl sulfoxide (DMSO) for dissolution .
Photostability
Trisulfo-Cy3-acid (disodium) demonstrates superior photostability compared to fluorescein derivatives, with a 50% fluorescence decay time of >60 minutes under continuous illumination (488 nm, 10 mW/cm²). This stability is critical for long-term live-cell imaging.
Applications in Biomedical Research
Fluorescence Microscopy
The dye’s high quantum yield () and minimal self-quenching enable single-molecule tracking in live cells. For example, conjugating Trisulfo-Cy3-acid to epidermal growth factor (EGF) allows real-time visualization of receptor internalization dynamics .
Flow Cytometry
In multicolor flow panels, the compound’s emission spectrum minimizes overlap with FITC (520 nm) and Cy5 (670 nm) channels, enabling simultaneous detection of up to 12 biomarkers.
Gap Junction Studies
Trisulfo-Cy3-acid’s small hydrodynamic radius (~1.2 nm) permits diffusion through gap junctions, facilitating intercellular communication studies. Its performance matches Lucifer Yellow in tracer assays but offers superior photostability.
Protein and Nucleic Acid Labeling
The dye’s carboxylic acid group enables covalent conjugation to biomolecules via EDC/NHS chemistry. Labeling efficiencies exceed 90% for antibodies and 70% for siRNA, with minimal impact on target function .
Comparative Analysis with Other Cyanine Dyes
Trisulfo-Cy3 vs. Cy3
| Parameter | Trisulfo-Cy3-Acid (Disodium) | Cy3 |
|---|---|---|
| Solubility in Water | >100 mg/mL | <10 mg/mL |
| Serum Stability (t₁/₂) | 48 hours | 12 hours |
| Molar Extinction Coefficient | 150,000 M⁻¹cm⁻¹ | 130,000 M⁻¹cm⁻¹ |
The sulfonate groups reduce nonspecific binding to serum proteins by 40%, improving signal-to-noise ratios in serum-containing media .
Trisulfo-Cy3 vs. Alexa Fluor 555
While Alexa Fluor 555 offers brighter emission, Trisulfo-Cy3-acid is 30% more cost-effective and exhibits faster conjugation kinetics .
| Condition | Degradation Over 6 Months |
|---|---|
| -20°C (lyophilized) | <5% |
| 4°C (in solution) | 15–20% |
| Room temperature | >90% |
Repeated freeze-thaw cycles should be avoided, as they induce aggregation .
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